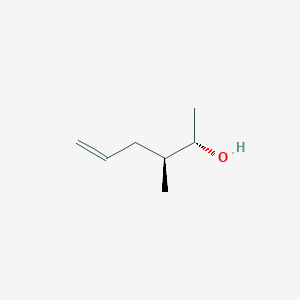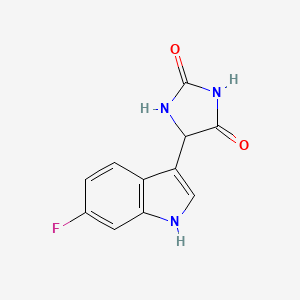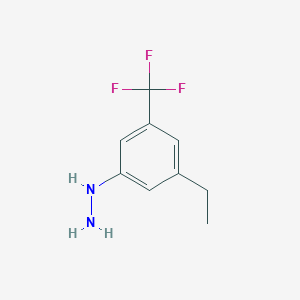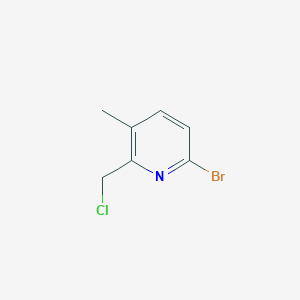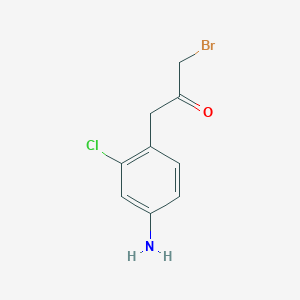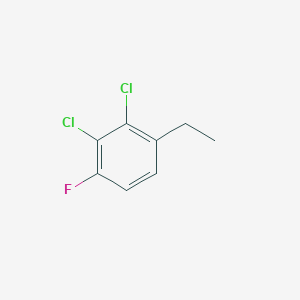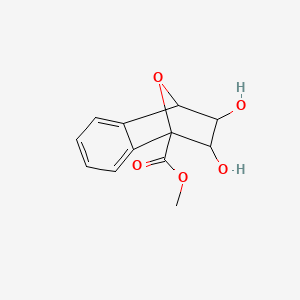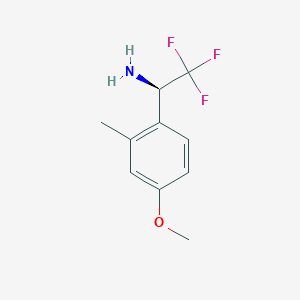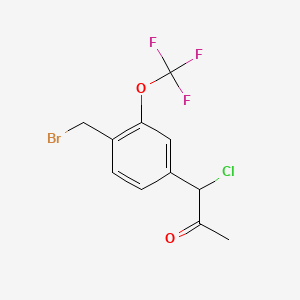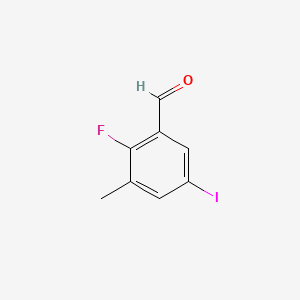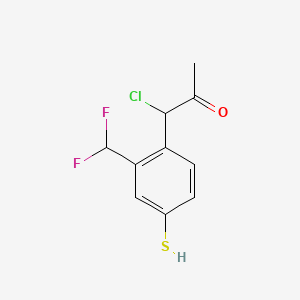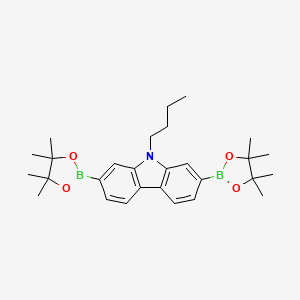
9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, in particular, features two boronate ester groups, which are often used in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are increasingly used to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.
Reduction: Reduction reactions can be used to modify the electronic properties of the carbazole core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Major Products
Oxidation: Carbazole-quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Various arylated or vinylated carbazole derivatives.
Aplicaciones Científicas De Investigación
“9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives.
Materials Science: Utilized in the development of novel polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action for this compound largely depends on its application:
In Organic Electronics: It acts as a charge transport material, facilitating the movement of electrons or holes in devices.
In Pharmaceuticals: The carbazole core can interact with various biological targets, including enzymes and receptors, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
9-Butylcarbazole: Lacks the boronate ester groups, making it less versatile in cross-coupling reactions.
2,7-Dibromo-9H-carbazole: Contains bromine atoms instead of boronate esters, used in different types of coupling reactions.
9-Ethyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
“9-Butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is unique due to the presence of both the butyl group and the boronate ester groups, which provide a balance of hydrophobicity and reactivity, making it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C28H39B2NO4 |
|---|---|
Peso molecular |
475.2 g/mol |
Nombre IUPAC |
9-butyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C28H39B2NO4/c1-10-11-16-31-23-17-19(29-32-25(2,3)26(4,5)33-29)12-14-21(23)22-15-13-20(18-24(22)31)30-34-27(6,7)28(8,9)35-30/h12-15,17-18H,10-11,16H2,1-9H3 |
Clave InChI |
WOCVLHAJFAJVOY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


